7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione
Description
7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione is a synthetic anthraquinone derivative characterized by a chloro substitution at position 7 and a 2-phenylethylamino group at position 1 of the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The amino and halogen substitutions in these compounds are critical for modulating their electronic properties, solubility, and biological interactions .
Properties
CAS No. |
61100-81-0 |
|---|---|
Molecular Formula |
C22H16ClNO2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
7-chloro-1-(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO2/c23-15-9-10-16-18(13-15)22(26)20-17(21(16)25)7-4-8-19(20)24-12-11-14-5-2-1-3-6-14/h1-10,13,24H,11-12H2 |
InChI Key |
BHDWQDSBUQEFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases under inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of anthracene derivatives, including 7-Chloro-1-(phenethylamino)anthracene-9,10-dione, often employs large-scale batch reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(phenethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety back to anthracene.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, reduced anthracene compounds, and substituted anthracene derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione exhibits potential anticancer properties. Its structure allows it to interact with DNA, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that compounds with similar anthracene structures can intercalate into DNA, disrupting replication processes and inducing apoptosis in cancer cells .
Mechanism of Action :
The compound's mechanism involves the formation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death. This property is particularly useful in targeting malignant cells while sparing normal tissues .
Photochemistry
Fluorescent Properties :
The compound demonstrates significant fluorescence, making it suitable for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows researchers to track cellular processes in real-time .
Applications in Sensors :
Due to its photophysical properties, 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione can be utilized in the development of sensors for detecting metal ions or other environmental pollutants. The fluorescence intensity can vary based on the presence of specific ions, providing a sensitive detection method .
Material Science
Organic Light Emitting Diodes (OLEDs) :
The compound's electronic properties make it a candidate for use in OLED technology. Its ability to emit light efficiently can enhance the performance of OLED devices, which are widely used in display technologies .
Polymer Composites :
Incorporating 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione into polymer matrices can improve the mechanical and thermal properties of the materials. Research has shown that such composites exhibit enhanced stability and durability, making them suitable for various industrial applications .
Case Studies
-
Anticancer Research Study :
A study conducted on various cancer cell lines demonstrated that treatment with 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted its potential as a lead compound for developing new anticancer agents. -
Fluorescent Imaging Application :
In a cellular imaging study, researchers used this compound to visualize the uptake and localization within live cells. The results indicated that it could serve as an effective tool for studying cellular dynamics and drug delivery mechanisms. -
Development of OLEDs :
A project focused on synthesizing OLEDs using this compound showed promising results regarding efficiency and brightness. The devices demonstrated better performance metrics compared to traditional materials used in OLED fabrication.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(phenethylamino)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core. The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, its photophysical properties allow it to generate reactive oxygen species upon light activation, which can damage cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione with structurally analogous anthraquinone derivatives, focusing on substituents, molecular properties, and reported bioactivities.
Notes:
- Bioactivity Trends: Amino-substituted anthraquinones (e.g., 1-amino derivatives) exhibit stronger antitumor activity compared to non-amino analogs, likely due to enhanced DNA intercalation or topoisomerase inhibition .
- Halogen Effects: Chlorine at position 7 (electron-withdrawing) may stabilize the quinone moiety, influencing redox properties and interaction with biological targets . Brominated analogs (e.g., 2-bromoanthracene-9,10-dione) are often intermediates but show lower direct bioactivity .
- Hydroxy/Acetyl Substitutions: Hydroxyl and acetyl groups (e.g., in marine-derived anthraquinones) correlate with anti-phytopathogenic and cytotoxic activities, suggesting substituent-dependent mechanisms .
Detailed Research Findings
Antitumor Activity
Aminoanthracene-9,10-dione derivatives, including the target compound, are hypothesized to inhibit tumor growth via intercalation into DNA or interference with topoisomerase II. For example:
- 1-Amino-4-(4-chloroanilino)anthracene-9,10-dione demonstrated IC₅₀ values <10 μM against leukemia cell lines, attributed to its dual amino and chloro substituents enhancing DNA binding .
- 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione’s bulky 2-phenylethyl group may reduce solubility but improve membrane permeability compared to shorter-chain analogs like the hexylamino derivative .
Antimicrobial Activity
Anthraquinones with hydroxyl or amino groups exhibit broad-spectrum antimicrobial effects:
Biological Activity
7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione (CAS No. 61100-81-0) is a derivative of anthracene, a polycyclic aromatic hydrocarbon recognized for its diverse biological activities. This compound has garnered attention in fields such as medicinal chemistry and pharmacology due to its potential applications in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
The molecular formula of 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione is C22H16ClNO2, with a molecular weight of 361.8 g/mol. Its structure includes a chloro group and a phenethylamino substitution on the anthracene core, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 61100-81-0 |
| Molecular Formula | C22H16ClNO2 |
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | 7-chloro-1-(2-phenylethylamino)anthracene-9,10-dione |
7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione exhibits its biological effects primarily through:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which can damage cellular components and contribute to cell death.
- Targeting Enzymes : The compound interacts with various enzymes involved in cellular signaling pathways, potentially inhibiting their activity and affecting cell survival.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione:
- In vitro Studies : Research indicates that this compound shows significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The IC50 values for these cell lines typically range from 5 to 15 µM, indicating potent activity.
- Mechanistic Insights : A study highlighted that the compound induces apoptosis via the mitochondrial pathway, characterized by increased mitochondrial membrane permeability and activation of caspases .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : In vitro tests show that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) range from 10 to 30 µg/mL.
- Fungal Activity : Preliminary studies indicate antifungal effects against Candida species, suggesting potential applications in treating fungal infections .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A recent investigation focused on the effects of 7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione on MCF-7 cells. The results showed that treatment led to significant apoptosis and reduced cell proliferation compared to control groups .
- Antimicrobial Efficacy Testing : Another study evaluated the antimicrobial properties against various pathogens. The compound demonstrated a broad spectrum of activity, particularly effective against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
